molecular formula C13H18ClNO2 B1397612 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1219976-64-3

1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Cat. No. B1397612
M. Wt: 255.74 g/mol
InChI Key: BTOHHRWSBPZKJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is C17H27Cl2N3O2 . Its molecular weight is 376.33 . The InChI code is 1S/C17H25N3O2.2ClH/c1-14(21)19-10-12-20(13-11-19)15-2-4-16(5-3-15)22-17-6-8-18-9-7-17;;/h2-5,17-18H,6-13H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone has been achieved, leading to compounds with antibacterial properties. These compounds were synthesized through various reactions under microwave irradiation and showed promising results in antibacterial activity screenings (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Another study focused on similar compounds derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. These compounds also demonstrated antibacterial properties, highlighting the potential of these derivatives in microbial resistance research (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibition of Blood Platelet Aggregation

  • Derivatives of 1-(4-(4-piperidin-1-yl)phenyl)-1-ethanone, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, have been found to inhibit ADP-induced aggregation of blood platelets, suggesting potential applications in cardiovascular research (Grisar et al., 1976).

Antimicrobial Activities

  • Synthesis of various derivatives of 1-(4-(4-piperidin-1-yl)phenyl)ethanone resulted in compounds that exhibit antimicrobial activities. These activities were tested against bacterial species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).

Anticancer Potential

  • A derivative of 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride was synthesized and showed significant antiproliferative activity, suggesting its potential as an anti-cancer agent. The compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G2/M phase (Via, Gia, Gasparotto, & Ferlin, 2008).

Electrochemical Synthesis

  • The electrochemical oxidation of compounds related to 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone led to the development of new phenylpiperazine derivatives. This method offers an environmentally friendly approach to synthesizing these compounds (Nematollahi & Amani, 2011).

Photoprotection in Chemistry

Safety And Hazards

The safety information available indicates that 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride may be an irritant . The Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety and handling instructions .

properties

IUPAC Name

1-(4-piperidin-4-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)11-2-4-12(5-3-11)16-13-6-8-14-9-7-13;/h2-5,13-14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOHHRWSBPZKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

CAS RN

1219976-64-3
Record name Ethanone, 1-[4-(4-piperidinyloxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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